molecular formula C7H4IN3O2 B11764538 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine

3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B11764538
M. Wt: 289.03 g/mol
InChI Key: BNOFFPCUPJAKSG-UHFFFAOYSA-N
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Description

3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine: is a heterocyclic compound that contains both iodine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine typically involves the iodination of a pyrrolopyridine precursor followed by nitration. The iodination can be achieved using iodine or an iodine-containing reagent under acidic conditions. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents like nitric acid and iodine.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds and halides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the pyrrole ring.

Common Reagents and Conditions:

    Substitution: Organometallic reagents (e.g., Grignard reagents), halides, and bases.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or iron powder with acetic acid.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

    Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.

    Reduction: 3-amino-7-nitro-1H-pyrrolo[3,2-b]pyridine.

    Oxidation: Oxidized derivatives of the pyrrole ring.

Scientific Research Applications

Chemistry: 3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in drug discovery and development. Its derivatives have been studied for their inhibitory effects on certain enzymes and receptors, making it a candidate for anticancer and antimicrobial agents.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling, leading to reduced cell proliferation in cancer.

Comparison with Similar Compounds

  • 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Comparison: 3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and biological activity. Compared to its methoxy and carbonitrile analogs, the nitro group in this compound makes it more electron-deficient, potentially enhancing its ability to interact with biological targets.

Properties

IUPAC Name

3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-4-3-10-7-5(11(12)13)1-2-9-6(4)7/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOFFPCUPJAKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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